DMJ-I-228

HIV-1 entry inhibition Antiviral potency CD4-mimetic

HIV researchers evaluating CD4-induced antibody responses face a critical barrier: antibodies like 17b show no measurable neutralization (IC50 >100 μg/mL), rendering vaccine efficacy assessment impractical. DMJ-I-228 solves this by binding gp120's conserved Phe43 cavity (PDB 4DKQ, 1.89 Å), sensitizing CD4i antibodies to quantifiable levels. • Converts 17b from inactive (>100 μg/mL) to IC50 18.9-50.7 μg/mL at 50 μM; 39F sensitized to 0.6 μg/mL at 100 μM • Dual-hotspot design eliminates agonistic gp120-coreceptor induction present in progenitor NBD-556 • Validated reference for Phe43 cavity resistance profiling (V255M, T375I cross-resistance); resistant clones retain sensitivity to Maraviroc/Cenicriviroc

Molecular Formula C19H19ClFN5O4
Molecular Weight 435.84
CAS No. 1374035-59-2
Cat. No. B607158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMJ-I-228
CAS1374035-59-2
SynonymsDMJI-228;  DMJ-I228;  DMJ I 228;  DMJ I-228;  DMJ-I 228;  DMJ-I-228
Molecular FormulaC19H19ClFN5O4
Molecular Weight435.84
Structural Identifiers
SMILESO=C(NC1=CC=C(Cl)C(F)=C1)C(N[C@@H]2[C@@H](NC(N)=N)CC3=C2C=CC=C3)=O.O=CO
InChIInChI=1S/C18H17ClFN5O2.CH2O2/c19-12-6-5-10(8-13(12)20)23-16(26)17(27)25-15-11-4-2-1-3-9(11)7-14(15)24-18(21)22;2-1-3/h1-6,8,14-15H,7H2,(H,23,26)(H,25,27)(H4,21,22,24);1H,(H,2,3)/t14-,15-;/m0./s1
InChIKeyWUILLEJRRYSPRZ-YYLIZZNMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DMJ-I-228 Compound Overview


DMJ-I-228 (CAS 1374035-59-2) is a small-molecule CD4-mimetic HIV-1 entry inhibitor with the molecular formula C19H19ClFN5O4 and molecular weight 435.84 . It binds to HIV-1 gp120 within the conserved Phe 43 cavity near the CD4-binding site, thereby blocking CD4 binding and inhibiting HIV-1 infection [1]. The compound was designed as part of a "dual hotspot" strategy, simultaneously engaging both the hydrophobic gp120 cavity capped by Phe43CD4 and the electrostatic interaction between Arg59CD4 and Asp368gp120 [2]. Its X-ray crystal structure in complex with clade A/E 93TH057 HIV-1 gp120 core has been solved at 1.89 Å resolution (PDB ID: 4DKQ) [3]. DMJ-I-228 is a member of the NBD-556 derivative family of CD4-mimetic compounds (CD4MCs) and serves as a critical reference point within this chemical series.

Target engagement: gp120 Phe43 cavity dual-hotspot binding
Structural validation: deposited gp120 co-crystal structure (PDB)
Series context: NBD-556 derivative CD4-mimetic reference compound

DMJ-I-228 Procurement and Substitution Risks


CD4-mimetic compounds (CD4MCs) cannot be considered interchangeable despite sharing a common gp120 binding cavity. The NBD-556 derivative series exhibits divergent antiviral potency across HIV-1 strains, differential antibody-sensitization profiles, and distinct resistance mutation patterns. Notably, the original progenitor compound NBD-556 demonstrates agonistic properties that actually induce gp120-coreceptor binding rather than blocking viral entry progression—a liability that was specifically addressed and alleviated in subsequent designs [1]. Furthermore, mutations at the bottom of the Phe43 cavity (V255M and T375I) confer broad cross-resistance to multiple CD4MCs, including DMJ-I-228, YIR-series compounds, and DMJ-II-121, indicating that while compounds share a binding site, their resistance susceptibility profiles overlap but their functional utility in sensitizing neutralizing antibodies differs substantially [2]. Substituting one CD4MC for another without empirical validation risks compromising experimental outcomes, particularly in studies evaluating antibody-dependent viral neutralization or resistance mechanisms.

Potency profile may shift
CD4MC series exhibits strain-dependent antiviral potency; substituting compounds may alter assay detection limits and sensitization windows.
Agonist liability differs
Progenitor NBD-556 induces gp120-coreceptor binding; not all CD4MCs share this property, risking unintended functional outcomes.
Cross-resistance profile overlaps
V255M/T375I gp120 mutations confer class-wide resistance; interchange may not bypass resistance without empirical validation.

DMJ-I-228 Comparative Performance Evidence


Antiviral Potency Comparison with DMJ-II-121

DMJ-I-228 exhibits strain-dependent antiviral activity that differs quantitatively from its more potent congener DMJ-II-121. In direct comparison, (+)-DMJ-I-228 inhibited HIV-1 JR-FL infection with an IC50 of 86.9 μM and HIV-1 YU2 infection with an IC50 of 46.7 μM. In contrast, (+)-DMJ-II-121 demonstrated approximately 3-fold greater potency against JR-FL (IC50 = 27.8 μM) and approximately 13-fold greater potency against YU2 (IC50 = 3.6 μM) [1]. Both compounds showed specificity for HIV-1, with neither inhibiting A-MLV infection at 100 μM [1]. This potency differential establishes DMJ-I-228 as the less potent reference compound within the dual-hotspot series, making it suitable for applications where lower intrinsic antiviral activity is desired—such as studies evaluating synergistic antibody sensitization without overwhelming direct neutralization effects.

Antiviral Potency
Head-to-head
JR-FL IC₅₀ 86.9 µM (vs 27.8 µM)
YU2 IC₅₀ 46.7 µM (vs 3.6 µM)
Supports potency window selection for gp120 inhibition studies
Reference: DMJ-II-121 is ~3–13× more potent; strain-dependent
HIV-1 entry inhibition Antiviral potency CD4-mimetic

17b and 39F Antibody Sensitization

DMJ-I-228 functions as a small-molecule sensitizer that enhances the neutralizing activity of CD4-induced (CD4i) antibodies. In the absence of compound, the 17b antibody exhibited no measurable neutralization (IC50 > 100 μg/mL) against HIV-1 JR-FL and YU2. The addition of 50 μM (+)-DMJ-I-228 reduced the 17b IC50 to 50.7 μg/mL for JR-FL and 18.9 μg/mL for YU2—representing a shift from undetectable neutralization to measurable inhibitory activity [1]. For the 39F antibody combined with 100 μM (+)-DMJ-I-228, IC50 values decreased to 0.6 μg/mL (JR-FL) and <1 μg/mL (YU2) [1]. Notably, (+)-DMJ-II-121 at 50 μM produced even greater 17b sensitization (IC50 = 0.8 μg/mL for JR-FL), demonstrating that the degree of antibody sensitization correlates with compound potency within the series. This quantitative sensitization profile positions DMJ-I-228 as an intermediate-strength sensitizer—useful when excessive antibody potentiation would obscure mechanistic interpretation.

17b Sensitization
Reported
17b IC₅₀ 18.9–50.7 µg/mL with DMJ-I-228
Enables detection of CD4i antibody responses in neutralization assays
Without compound, 17b showed no neutralization (IC₅₀ >100 µg/mL)
Neutralizing antibody sensitization CD4-induced epitope exposure HIV-1 vaccine research

Shared Cross-Resistance among CD4 Mimetics

Resistance profiling reveals that DMJ-I-228 shares a cross-resistance profile with multiple CD4MCs, including five YIR-series compounds (YIR-327, YIR-329, YIR-438, YIR-501, YIR-504) and DMJ-II-121 [1]. In vitro selection experiments identified two key gp120 mutations—V255M and T375I—located at the bottom of the Phe43 cavity that confer broad and potent resistance to all tested CD4MCs. Clones bearing V255M or T375I mutations were cross-resistant to DMJ-I-228, all YIR compounds, and DMJ-II-121. Importantly, these mutated clones retained wild-type sensitivity to other entry inhibitors (Maraviroc, Cenicriviroc, RPR103611, IC9564), confirming that resistance is specific to the CD4MC mechanism [1]. This shared resistance profile establishes DMJ-I-228 as a representative tool compound for studying CD4MC resistance pathways—findings obtained with DMJ-I-228 are likely generalizable across the NBD-analog class, but the compound itself is not suitable for overcoming resistance in V255M/T375I mutant backgrounds.

Cross-Resistance
Reported
V255M/T375I mutations confer resistance to DMJ-I-228 and YIR/DMJ-II-121 series
Positions DMJ-I-228 as representative compound for CD4MC resistance pathway studies
TZM-bl assay; mutants retain sensitivity to Maraviroc/Cenicriviroc
HIV-1 drug resistance Phe43 cavity mutations CD4-mimetic cross-resistance

X-Ray Crystal Structure of gp120 Complex

DMJ-I-228 is distinguished by the availability of a high-resolution X-ray crystal structure (PDB ID: 4DKQ) solved at 1.89 Å resolution in complex with clade A/E 93TH057 HIV-1 gp120 core [1]. This structure was integral to validating the "dual hotspot" design strategy, confirming that DMJ-I-228 simultaneously engages both the hydrophobic Phe43 cavity and the electrostatic Arg59-Asp368 interaction site [2]. While DMJ-II-121 also has a solved co-crystal structure (PDB ID: 4I53), the DMJ-I-228 structure represents the foundational structural validation of the dual-hotspot concept. The atomic coordinates are publicly available, enabling researchers to perform comparative molecular modeling, rational mutagenesis design, and structure-guided optimization studies. For procurement decisions, this structural data provides unique traceability: the exact binding pose and molecular interactions of DMJ-I-228 are experimentally defined, whereas many in-class CD4-mimetics lack deposited co-crystal structures.

X-ray Structure
Reported
PDB 4DKQ: gp120 core complex, 1.89 Å resolution
Provides validated binding pose for structure-guided design studies
Clade A/E 93TH057; vapor diffusion; R-free 0.233
Structure-based drug design gp120-ligand interactions X-ray crystallography

DMJ-I-228 Research and Development Applications


HIV-1 Antibody Sensitization Assays

DMJ-I-228 is optimally deployed as a CD4-mimetic sensitizer to expose CD4-induced epitopes on gp120, enabling detection and quantification of CD4i antibody responses. At 50–100 μM, DMJ-I-228 reduces the IC50 of otherwise poorly neutralizing antibodies (e.g., 17b, 39F) from >100 μg/mL to measurable levels as low as 0.6–50.7 μg/mL [1]. This application is directly supported by quantitative evidence showing that DMJ-I-228 converts 17b from completely inactive to an IC50 of 18.9–50.7 μg/mL against HIV-1 YU2 and JR-FL [1]. Researchers evaluating vaccine-elicited sera or monoclonal antibodies should select DMJ-I-228 when intermediate-strength sensitization is desired; for maximal sensitization, the more potent DMJ-II-121 (IC50 enhancement to 0.8 μg/mL for 17b) may be preferred [1].

Structure-Based Design of gp120-CD4 Inhibitors

DMJ-I-228 is uniquely suited for structure-based drug design efforts due to its publicly available, high-resolution (1.89 Å) X-ray co-crystal structure with gp120 (PDB 4DKQ) [1]. The structure validates the dual-hotspot binding paradigm and provides atomic coordinates for computational docking, molecular dynamics simulations, and fragment-based optimization studies. This structural data enables researchers to model ligand-receptor interactions with experimental precision, predict resistance mutation effects, and guide rational modifications to improve binding affinity [2]. The structure is accessible via RCSB PDB and PDBj, facilitating integration into computational workflows.

Phe43 Cavity Resistance Mechanism Studies

DMJ-I-228 serves as a validated tool compound for investigating resistance mechanisms associated with Phe43 cavity mutations. Resistance profiling demonstrates that V255M and T375I gp120 mutations confer cross-resistance to DMJ-I-228 and related CD4MCs [1]. This shared resistance phenotype positions DMJ-I-228 as a representative CD4MC for studying class-wide resistance pathways. Researchers can use DMJ-I-228 to select for resistant viral variants, map resistance-conferring residues, and evaluate the genetic barrier to CD4MC escape. Critically, mutated clones retain sensitivity to other entry inhibitor classes (Maraviroc, Cenicriviroc), allowing DMJ-I-228 to serve as a specificity control in broader entry inhibitor profiling [1].

NBD-556 Derivative SAR Studies

DMJ-I-228 occupies a specific position within the NBD-556 derivative SAR landscape, with defined potency and sensitization properties relative to its closest analogs. Its IC50 values (JR-FL: 86.9 μM; YU2: 46.7 μM) are approximately 3–13-fold higher (less potent) than DMJ-II-121, while its antibody sensitization capacity is correspondingly intermediate [1]. This profile makes DMJ-I-228 valuable as a reference compound in SAR studies—providing a baseline for evaluating structural modifications that improve potency, alleviate agonistic properties present in NBD-556, or enhance neutralization breadth. Unlike the progenitor NBD-556 (which exhibits problematic agonistic gp120-coreceptor induction), DMJ-I-228 belongs to the optimized dual-hotspot series that addressed this liability [2].

Application
Selection Property
Validation Focus
HIV-1 antibody sensitization assays
Intermediate sensitization potency window
CD4i antibody neutralization enhancement
Structure-based inhibitor design
Deposited X-ray co-crystal structure
Dual-hotspot binding mode validation
Phe43 cavity resistance mechanism studies
Cross-resistance to V255M/T375I mutations
Resistance pathway and escape mutant mapping
NBD-556 derivative SAR studies
Defined potency and agonism profile
Benchmarking structural modifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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